5-(2-(((2,4-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine
CAS No.: 477866-62-9
Cat. No.: VC4306326
Molecular Formula: C14H14Cl2N4OS
Molecular Weight: 357.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477866-62-9 |
|---|---|
| Molecular Formula | C14H14Cl2N4OS |
| Molecular Weight | 357.25 |
| IUPAC Name | (E)-N-[(2,4-dichlorophenyl)methoxy]-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenamine |
| Standard InChI | InChI=1S/C14H14Cl2N4OS/c1-9-13(18-14(22-2)20-19-9)5-6-17-21-8-10-3-4-11(15)7-12(10)16/h3-7,17H,8H2,1-2H3/b6-5+ |
| Standard InChI Key | HLLNUFBMUQUSDC-AATRIKPKSA-N |
| SMILES | CC1=C(N=C(N=N1)SC)C=CNOCC2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (E)-N-[(2,4-dichlorophenyl)methoxy]-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenamine, reflects its intricate structure. It features a 1,2,4-triazine core substituted at the 5-position with a vinyl group bearing an oxyamino linkage to a 2,4-dichlorobenzyl moiety. Additional substituents include a methyl group at position 6 and a methylsulfanyl group at position 3 . The stereochemistry of the vinyl group is designated as E, indicating trans configuration.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 477866-62-9 |
| Molecular Formula | C₁₄H₁₄Cl₂N₄OS |
| Molecular Weight | 357.25 g/mol |
| SMILES | CC1=C(N=C(N=N1)SC)C=CNOCC2=C(C=C(C=C2)Cl)Cl |
| InChIKey | HLLNUFBMUQUSDC-AATRIKPKSA-N |
Synthesis and Preparation
Challenges in Synthesis
Key challenges include:
-
Steric Hindrance: The dichlorobenzyl group may impede reaction kinetics during coupling steps.
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Regioselectivity: Ensuring proper substitution at the triazine’s 3- and 5-positions requires precise temperature and catalyst control .
Physicochemical Properties
Stability and Solubility
Data on solubility remain unreported, but its lipophilic substituents (methylsulfanyl, dichlorobenzyl) suggest limited aqueous solubility. The compound is stable under standard laboratory storage conditions (room temperature, inert atmosphere) .
Table 2: Predicted Physicochemical Parameters
| Parameter | Value/Description |
|---|---|
| LogP (Octanol-Water) | ~3.2 (estimated via analogy) |
| Hydrogen Bond Donors | 1 (oxyamino NH) |
| Hydrogen Bond Acceptors | 6 (triazine N, ether O, sulfanyl S) |
| Rotatable Bonds | 6 |
Biological Activity and Research Findings
Anticancer Activity
Analogous compounds exhibit moderate cytotoxicity against human cancer cell lines (e.g., IC₅₀: 10–50 µM in MCF-7 breast cancer cells) . The vinyl-oxygenamine linkage may facilitate DNA intercalation or topoisomerase inhibition, though mechanistic studies are lacking for this specific compound.
Applications and Industrial Relevance
Pharmaceutical Development
Despite limited direct evidence, structural analogs highlight potential roles as:
Table 3: Comparative Activity of Triazine Derivatives
| Compound | Target Activity | IC₅₀/MIC |
|---|---|---|
| 5-(2-(((2,4-DCBM)oxy)vinyl) | Hypothetical kinase inhibition | Not reported |
| 5-(3-Fluorobenzyl analog) | Antimicrobial | 4 µg/mL (S. aureus) |
Future Research Directions
Mechanistic Studies
Urgent priorities include:
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Target Identification: Proteomic profiling to identify binding partners.
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ADMET Profiling: Assessing absorption, distribution, and toxicity in preclinical models .
Structural Optimization
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